2-ETHOXYETHYL 3-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)BENZOATE
Overview
Description
2-ETHOXYETHYL 3-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)BENZOATE is a complex organic compound with the molecular formula C20H19Cl2NO4 and a molecular weight of 408.285 g/mol . This compound is characterized by the presence of ethoxyethyl, dichlorophenyl, and acryloyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 3-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the acryloyl intermediate: This involves the reaction of 2,4-dichlorophenylacrylic acid with suitable reagents to form the acryloyl intermediate.
Coupling with 3-aminobenzoic acid: The acryloyl intermediate is then coupled with 3-aminobenzoic acid under specific conditions to form the desired product.
Ethoxyethylation: The final step involves the ethoxyethylation of the product to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 3-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ETHOXYETHYL 3-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 3-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE
- 2-ETHOXYETHYL 3-((2-CHLOROBENZOYL)AMINO)BENZOATE
- 2-ETHOXYETHYL 3-((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
- 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE
Uniqueness
2-ETHOXYETHYL 3-((3-(2,4-DICHLOROPHENYL)ACRYLOYL)AMINO)BENZOATE is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethoxyethyl 3-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-2-26-10-11-27-20(25)15-4-3-5-17(12-15)23-19(24)9-7-14-6-8-16(21)13-18(14)22/h3-9,12-13H,2,10-11H2,1H3,(H,23,24)/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFSHNAONILAQI-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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